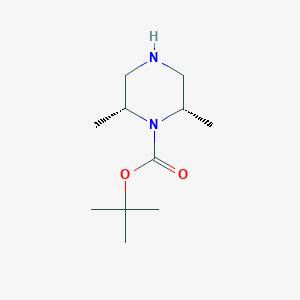

(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate

Description

(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 180975-66-0) is a chiral piperazine derivative widely used as a pharmaceutical intermediate. Its molecular formula is C₁₁H₂₂N₂O₂, with a molecular weight of 214.30 g/mol. The compound is a white solid with a purity ≥99% and is stored at 2–8°C to ensure stability . Key physical properties include a predicted boiling point of 279.7°C, density of 0.970 g/cm³, and pKa of 8.53 . Its stereochemistry and tert-butoxycarbonyl (Boc) protecting group make it valuable in asymmetric synthesis and drug development.

Propriétés

IUPAC Name |

tert-butyl (2S,6R)-2,6-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-6-12-7-9(2)13(8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOGBIZGALIITO-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNC[C@@H](N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610229 | |

| Record name | tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180975-66-0 | |

| Record name | tert-Butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R,6S)-2,6-dimethylpiperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Piperazine Ring Formation via Catalytic Hydrogenation

The foundational step in synthesizing the target compound involves constructing the piperazine core with precise stereochemical control. A patented method (WO2019193134A1) describes the hydrogenation of 6,6-dimethyl-1,2,3,6-tetrahydropyrazine using 10% Pd/C under 3.5–4 bar H₂ pressure at 40–65°C. This step converts the imine intermediate into 2,2-dimethylpiperazine, achieving ~95% purity after distillation. While this method targets 2,2-dimethylpiperazine, adapting the conditions for 2,6-dimethyl substitution requires modifying the starting aldehyde or ketone precursor.

Reaction Conditions:

Boc Protection of the Piperazine Amine

The introduction of the tert-butoxycarbonyl (Boc) group is achieved using di-tert-butyl dicarbonate (Boc anhydride). This step is typically performed under Schotten-Baumann conditions, where the piperazine amine reacts with Boc anhydride in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. For the (2R,6S) stereoisomer, chiral resolution or asymmetric synthesis methods are necessary to ensure enantiomeric purity.

Optimized Parameters:

-

Molar Ratio: 1:1.2 (piperazine:Boc anhydride)

-

Base: NaOH (2.5 equiv)

-

Temperature: 0–5°C (to minimize side reactions)

Stereochemical Control Strategies

Chiral Auxiliary-Mediated Synthesis

To enforce the (2R,6S) configuration, chiral auxiliaries such as (R)- or (S)-mandelic acid are employed during ring closure. For example, condensing (R)-2-methylaziridine with a chiral aldehyde in the presence of a Lewis acid (e.g., ZnCl₂) yields the cis-2,6-dimethylpiperazine scaffold with >90% enantiomeric excess (ee). Subsequent Boc protection preserves the stereochemistry.

Enzymatic Resolution

Lipase-catalyzed kinetic resolution of racemic 2,6-dimethylpiperazine derivatives offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively acylates the (2S,6R)-enantiomer, leaving the desired (2R,6S)-isomer untouched for Boc protection. This method achieves ee values of 98–99% but requires additional steps to recycle the unwanted enantiomer.

Industrial-Scale Process Optimization

Continuous Flow Hydrogenation

Recent advances replace batch hydrogenation with continuous flow systems to enhance efficiency. Using a fixed-bed reactor packed with Pd/Al₂O₃, the imine intermediate is hydrogenated at 50°C and 10 bar H₂, achieving 99% conversion in <30 minutes. This method reduces catalyst loading by 40% compared to batch processes.

Solvent Recycling and Waste Reduction

The patent WO2019193134A1 emphasizes solvent recovery through fractional distillation. Toluene and methanol are reused in subsequent batches, lowering the environmental footprint. Additionally, Pd/C catalysts are regenerated via oxidative treatment, extending their lifespan to >10 cycles.

Analytical Characterization and Quality Control

Analyse Des Réactions Chimiques

Types of Reactions: (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Chemistry: In chemistry, (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It can be used in the development of new drugs and in the investigation of biochemical pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new medications for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its stability and reactivity, making it useful in various manufacturing processes .

Mécanisme D'action

The mechanism of action of (2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Stereoisomers

The compound has several stereoisomers, differing in the configuration of methyl groups on the piperazine ring:

Key Observations :

- The 2R,6S isomer is produced at higher purity (≥99%) compared to the 2R,6R (95%) and 2S,6S (97%) variants .

- Storage requirements vary: The 2R,6S isomer requires refrigeration, while the 2R,6R isomer is stable at room temperature under inert conditions .

- Hazard profiles differ; the 2R,6R isomer has explicit warnings for skin/eye irritation and respiratory toxicity .

Substituted Derivatives

Modifications to the piperazine core or Boc group yield derivatives with distinct properties:

Key Observations :

- Aryl-substituted derivatives (e.g., 4-amino-2-chlorophenyl) are tailored for targeted drug discovery but lack detailed safety or application data .

Physical and Chemical Properties

| Property | (2R,6S)-Isomer | (2S,6S)-Isomer | Nitroethenyl Derivative |

|---|---|---|---|

| Boiling Point | 279.7°C (predicted) | 279.7°C (predicted) | Not available |

| Density | 0.970 g/cm³ (predicted) | 0.97 g/cm³ | Not available |

| pKa | 8.53 (predicted) | Not available | Not available |

| Refractive Index | Not available | 1.452 | Not available |

Activité Biologique

(2R,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30 g/mol

- CAS Number : 180975-66-0

- Boiling Point : Approximately 279.7 °C (predicted) .

Research indicates that piperazine derivatives, including this compound, may interact with various biological targets:

- Acetylcholinesterase Inhibition : Some piperazine derivatives have been shown to inhibit human acetylcholinesterase, which is crucial for neurotransmission. This inhibition can potentially lead to therapeutic effects in neurodegenerative diseases like Alzheimer's .

- Antioxidant Activity : Certain studies suggest that piperazine derivatives possess antioxidant properties, which can protect cells from oxidative stress .

- Binding Affinity : Molecular docking studies have demonstrated that these compounds can bind to specific sites on enzymes and receptors, influencing their activity and potentially leading to therapeutic applications .

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Neuroprotective | Inhibits acetylcholinesterase; potential for treating Alzheimer's disease. |

| Antioxidant | Exhibits properties that may protect against oxidative damage. |

| Enzyme Interaction | Binds to various enzymes influencing their activity. |

Case Studies and Research Findings

- Neuroprotective Effects : A study highlighted the effectiveness of piperazine derivatives in preventing amyloid peptide aggregation, a hallmark of Alzheimer's disease. The binding interactions at the peripheral anionic site of acetylcholinesterase were noted as particularly promising for developing new treatments .

- Antioxidant Properties : Another investigation into piperazine derivatives revealed significant antioxidant activity, suggesting their potential role in mitigating oxidative stress-related conditions .

- Virtual Screening Studies : Research employing virtual screening techniques indicated that various piperazine derivatives could selectively interact with biological targets, supporting their use in drug design and development .

Q & A

Q. Critical Parameters :

- Temperature : Lower temperatures (0–25°C) minimize side reactions during methylation .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .

- Catalysts : Chiral ligands (e.g., BINAP) or enzymes may improve stereoselectivity .

Which spectroscopic and chromatographic techniques are essential for confirming the structural integrity of this compound?

Q. Basic

- NMR Spectroscopy :

- 1H/13C NMR : Assigns methyl (δ 1.0–1.5 ppm) and tert-butyl (δ 1.4 ppm) protons, confirming regiochemistry and stereochemistry .

- 2D NMR (COSY, NOESY) : Resolves spatial proximity of substituents to validate the (2R,6S) configuration .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (C11H22N2O2, MW 214.3) and fragmentation patterns .

- HPLC/Chiral GC : Quantifies enantiomeric excess (>98% purity) using chiral stationary phases .

How do the stereochemical configurations at the 2 and 6 positions affect the reactivity of tert-butyl piperazine carboxylates in nucleophilic substitution reactions?

Advanced

The (2R,6S) stereochemistry imposes steric and electronic constraints:

- Steric Effects : Axial methyl groups hinder nucleophilic attack at adjacent nitrogen, favoring substitution at the less hindered equatorial site .

- Electronic Effects : Electron-donating methyl groups increase electron density at the piperazine ring, modulating reactivity toward electrophiles (e.g., sulfonylation, acylation) .

Q. Experimental Validation :

- Kinetic Studies : Monitor reaction rates under varying steric conditions (e.g., bulky vs. small nucleophiles) .

- Computational Modeling : DFT calculations predict transition-state geometries and activation barriers .

What strategies are recommended for resolving discrepancies in spectroscopic data when synthesizing tert-butyl piperazine derivatives?

Q. Advanced

- Cross-Validation : Combine NMR, IR, and MS to cross-check functional groups (e.g., tert-butyl C=O stretch at ~1680 cm⁻¹ in IR) .

- Crystallography : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment .

- Isotopic Labeling : Use 13C-labeled reagents to trace reaction pathways and identify byproducts .

Case Study : Discrepancies in 1H NMR splitting patterns may arise from dynamic ring puckering; variable-temperature NMR can resolve conformational exchange .

What methodologies are employed to assess the environmental fate and ecological risks of this compound in laboratory settings?

Q. Advanced

- Biodegradation Assays : Aerobic/anaerobic microbial degradation studies quantify half-life in soil/water matrices .

- Ecotoxicology :

- Daphnia magna Acute Toxicity : EC50 values assess aquatic toxicity .

- QSAR Modeling : Predict bioaccumulation potential using logP and molecular volume .

- Analytical Monitoring : LC-MS/MS detects trace residues in environmental samples (LOD < 1 ppb) .

How can computational chemistry methods be integrated into the design of derivatives of this compound to predict biological activity?

Q. Advanced

- Molecular Docking : Simulate binding to neurotransmitter receptors (e.g., 5-HT1A) using AutoDock Vina .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .

- ADMET Prediction : SwissADME estimates permeability (e.g., BBB penetration) and metabolic clearance .

How is differential scanning calorimetry (DSC) utilized to determine the thermal stability of tert-butyl-protected piperazine derivatives?

Q. Basic

- Protocol : Heat samples at 10°C/min under N2 to detect phase transitions.

- Key Data :

- Melting Point : Sharp endothermic peak indicates crystalline purity .

- Decomposition Onset : Exothermic events >200°C suggest thermal degradation .

Application : Optimize storage conditions (e.g., 2–8°C for labile Boc-protected derivatives) .

What in vitro assays are critical for evaluating the interaction of this compound with neurotransmitter receptors?

Q. Advanced

- Radioligand Binding : Compete with [3H]WAY-100635 for 5-HT1A receptor affinity (Ki determination) .

- Functional Assays :

- cAMP Inhibition : Measure Gαi/o-coupled receptor activity in HEK293 cells .

- Calcium Flux : FLIPR assays quantify receptor activation/inhibition .

Data Interpretation : EC50/IC50 values guide structure-activity relationship (SAR) optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.